molecular formula C9H8FNO2 B8797860 8-Fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one CAS No. 143268-82-0

8-Fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B8797860
CAS No.: 143268-82-0
M. Wt: 181.16 g/mol
InChI Key: BVJSJABWKQXITB-UHFFFAOYSA-N
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Description

8-Fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H8FNO2 and its molecular weight is 181.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

143268-82-0

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

8-fluoro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H8FNO2/c10-7-4-6(12)3-5-1-2-8(13)11-9(5)7/h3-4,12H,1-2H2,(H,11,13)

InChI Key

BVJSJABWKQXITB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Chloro-N-(2-fluoro-4-hydroxyphenyl)propanamide (2.1 g) was mixed with anhydrous AlCl3 (7 g) and heated at 160° C. overnight. The resultant mixture was treated with 1N HCl and extracted with EtOAc. After isolation of the organic layer and removal of solvents under reduced pressure, the desired crude product (1.8 g) was collected as light brown solids.
Name
3-Chloro-N-(2-fluoro-4-hydroxyphenyl)propanamide
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2.1 g
Type
reactant
Reaction Step One
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7 g
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reactant
Reaction Step One
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl acetate (1.3 g, 5.82 mmol) in MeOH (50 mL) at room temperature was added 1N NaOH (11.65 mL, 11.65 mmol). The reaction mixture was stirred at room temperature overnight, then concentrated to a yellow oil. This was diluted with water and acidified with conc. HCl to pH 1. The precipitate was collected by filtration, washed with water, and recrystallized from MeOH/water to give 8-fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one as a white solid (0.46 g, 44%). 1H NMR (400 MHz, METHANOL-d4) δ ppm 6.57-6.48 (m, 2H), 2.93 (s, 2H), 2.56 (dd, J=7.9, 6.9 Hz, 2H). LCMS: R.T.=1.125 min; [M+H]+=182.1.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
11.65 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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